molecular formula C23H25NO3S B7456736 N,N-dibenzyl-5-methoxy-2,4-dimethylbenzene-1-sulfonamide

N,N-dibenzyl-5-methoxy-2,4-dimethylbenzene-1-sulfonamide

Cat. No. B7456736
M. Wt: 395.5 g/mol
InChI Key: WUCIILCDRSLFPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dibenzyl-5-methoxy-2,4-dimethylbenzene-1-sulfonamide, also known as DBMMS, is a sulfonamide compound that has shown potential in various scientific research applications. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 383.52 g/mol.

Mechanism of Action

The mechanism of action of N,N-dibenzyl-5-methoxy-2,4-dimethylbenzene-1-sulfonamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or by interfering with the signaling pathways involved in various cellular processes.
Biochemical and Physiological Effects:
Studies have shown that N,N-dibenzyl-5-methoxy-2,4-dimethylbenzene-1-sulfonamide can modulate the expression of various genes involved in inflammation, cell proliferation, and apoptosis. It has also been shown to inhibit the growth of cancer cells and to reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N,N-dibenzyl-5-methoxy-2,4-dimethylbenzene-1-sulfonamide in lab experiments is its high solubility in organic solvents, which makes it easy to dissolve and work with. However, one limitation is that it may not be suitable for use in certain types of experiments due to its potential toxicity and side effects.

Future Directions

There are several future directions for research involving N,N-dibenzyl-5-methoxy-2,4-dimethylbenzene-1-sulfonamide. One area of interest is its potential use in the development of new anti-inflammatory and anti-cancer drugs. Another area of research is the investigation of its mechanism of action and the identification of its molecular targets. Additionally, further studies are needed to determine its safety and efficacy in vivo.

Synthesis Methods

N,N-dibenzyl-5-methoxy-2,4-dimethylbenzene-1-sulfonamide can be synthesized through a multistep reaction involving the condensation of 2,4-dimethylbenzenesulfonyl chloride and N,N-dibenzyl-5-methoxy-2,4-dimethylbenzene-1-sulfonamide. The reaction is carried out under controlled conditions in the presence of a base and a solvent.

Scientific Research Applications

N,N-dibenzyl-5-methoxy-2,4-dimethylbenzene-1-sulfonamide has been used in various scientific research applications, including drug discovery and development, as well as in the field of medicinal chemistry. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties.

properties

IUPAC Name

N,N-dibenzyl-5-methoxy-2,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO3S/c1-18-14-19(2)23(15-22(18)27-3)28(25,26)24(16-20-10-6-4-7-11-20)17-21-12-8-5-9-13-21/h4-15H,16-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUCIILCDRSLFPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)S(=O)(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dibenzyl-5-methoxy-2,4-dimethylbenzene-1-sulfonamide

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